molecular formula C15H14O2 B117347 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one CAS No. 56600-90-9

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Cat. No. B117347
CAS RN: 56600-90-9
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-ONEGZZNKSA-N
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Description

“4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . This compound is also known as Nabumetone impurity D .


Synthesis Analysis

The synthesis of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH . This reaction gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .


Molecular Structure Analysis

The molecular structure of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” can be represented by the SMILES notation: CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one” include a molecular weight of 226.27 and a molecular formula of C15H14O2 .

Scientific Research Applications

Fluorogenic Labeling in High-Performance Liquid Chromatography

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC). This application is particularly useful for the analysis of biologically important thiols such as glutathione and cysteine. The compound reacts with thiols to produce fluorescent adducts, facilitating their detection and analysis in pharmaceutical formulations (Gatti et al., 1990).

Synthesis of Anti-inflammatory Agents

This compound plays a critical role in synthesizing non-steroidal anti-inflammatory agents. 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of agents like nabumetone and naproxen, is derived from it. The synthesis methods for these intermediates have been explored for their efficiency and environmental impact (Xu & He, 2010).

Antimicrobial Activity

Compounds synthesized from 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one have exhibited significant antimicrobial activities. For instance, certain derivatives have been found to be effective against various bacterial and fungal strains, showing promise in the development of new antimicrobial agents (Sherekar et al., 2021).

Metabolic Pathway Analysis

This compound is also significant in studying the metabolic pathways of drugs. For example, its role in the transformation of the prodrug nabumetone to its active metabolite has been investigated. This research is crucial in understanding the drug's pharmacological activity and its potential side effects (Matsumoto et al., 2019).

Solubility and Crystallography Studies

Studies on the solubility of derivatives of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one, such as (S)-Naproxen, have provided valuable insights into their physical properties. These properties are essential for the development of pharmaceutical formulations (Yan et al., 2009). Additionally, the compound has been synthesized and characterized by X-ray diffraction, offering detailed information on its molecular structure (Singh, 2013).

properties

IUPAC Name

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKROFHKPKRFPM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

CAS RN

127053-22-9
Record name 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Varfaj, SNA Zulkifli, HG Park, VL Challinor… - Drug metabolism and …, 2014 - ASPET
Carbon-carbon bond cleavage reactions are catalyzed by, among others, lanosterol 14-demethylase (CYP51), cholesterol side-chain cleavage enzyme (CYP11), sterol 17β-lyase (…
Number of citations: 33 dmd.aspetjournals.org
C Gasulla Bonet - 2019 - repositori.uji.es
The aim of work has been the preparation of an organic compound, the methodol, that will be used as a reagent in an organocatalytic reaction which will turn into a fluorescent product. …
Number of citations: 0 repositori.uji.es
SL Zhang, ZQ Deng - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A copper-catalyzed transfer aldol type reaction of β-hydroxy ketones or nitriles with aldehydes is reported, which enables chemo- and stereoselective access to (E)-α,β-unsaturated …
Number of citations: 25 pubs.rsc.org
CM Farley - 2020 - cord.cranfield.ac.uk
Carbenes are reactive organic intermediates comprised of a neutral, divalent carbon atom. The reactivity of carbenes is often orthogonal to polar functional groups (nucleophiles and …
Number of citations: 8 cord.cranfield.ac.uk
DS Macdonald, D Hilvert - Methods in enzymology, 2020 - Elsevier
Directed evolution has emerged as a powerful technique for the rapid tailoring of enzymes toward particular synthetic demands, spawning a number of enzymes capable of complex …
Number of citations: 1 www.sciencedirect.com

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